3-formyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Formyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains a pyrrole ring substituted with a formyl group at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with an aldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Another method involves the cyclization of a suitable precursor, such as a 2,4,4-trimethoxybutan-1-amine, followed by formylation and oxidation steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: 3-Carboxy-1H-pyrrole-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-formyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
- 3-Formyl-2,5-dimethyl-1H-pyrrole-1-yl benzonitrile
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 1H-pyrrole-2-carboxylic acid 3-furfuryl ester
Comparison: 3-Formyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the pyrrole ring, which allows for diverse chemical reactivity and potential biological activity. Similar compounds may lack one of these functional groups, resulting in different chemical and biological properties .
Properties
Molecular Formula |
C6H5NO3 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3-formyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-2-7-5(4)6(9)10/h1-3,7H,(H,9,10) |
InChI Key |
NJRUWAYATMLQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C=O)C(=O)O |
Origin of Product |
United States |
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